2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide
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Overview
Description
2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative, followed by sulfonation and subsequent coupling with an appropriate amine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-carboxamide
- 2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-thiol
Uniqueness
Compared to similar compounds, 2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-6-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8-3-6-12(13(15)17-8)21(19,20)18-9(2)11-5-4-10(14)7-16-11/h3-7,9,18H,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUOQRFZJJRBG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC(C)C2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N[C@@H](C)C2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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